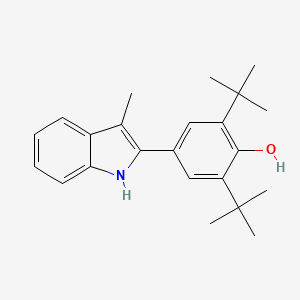
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenolic antioxidants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or indole moiety.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The indole moiety may also interact with various molecular targets, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the indole moiety.
Uniqueness
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is unique due to the presence of the indole moiety, which imparts additional chemical and biological properties. This makes it potentially more effective in certain applications compared to other similar compounds .
Propriétés
Numéro CAS |
88972-93-4 |
|---|---|
Formule moléculaire |
C23H29NO |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3-methyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-14-16-10-8-9-11-19(16)24-20(14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3 |
Clé InChI |
PNHPWLMAFUQSSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















